molecular formula C7H14ClF3N2O B1412748 S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride CAS No. 2206820-77-9

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride

Cat. No. B1412748
CAS RN: 2206820-77-9
M. Wt: 234.65 g/mol
InChI Key: VYDJYJMWEBXRDS-JEDNCBNOSA-N
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Description

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride , also known by other names such as norvaline , L-norvaline , and L-α-aminovaleric acid , is a chemical compound with the molecular formula C₅H₁₁NO₂ . It has a molar mass of approximately 117.148 g/mol . The compound features a unique combination of an amino acid backbone and a trifluoroethyl group, which contributes to its distinct properties.

Scientific Research Applications

Synthesis Techniques

  • Direct Amidation : B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, enables the direct amidation of various carboxylic acids with a range of amines, including N-protected amino acids, with low racemization levels. This process is notable for its simplicity and high efficiency (Lanigan, Starkov, & Sheppard, 2013).

  • Synthesis of Isotomers : Methods for synthesizing branched-chain amino acid isotomers, such as 2(S,R)-amino-3-D3methylpentanoic acid and related compounds, have been developed. These involve processes like alkylation, Strecker synthesis, and acid hydrolysis, contributing to the field of amino acid synthesis (Yuan Kor, 1983).

  • Derivatization of Carboxylic Acids : A technique for the rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported. This method is significant for its speed, efficiency, and the cleanliness of the samples produced, which is beneficial for chromatography (Ford, Burns, & Ferry, 2007).

Chemical Synthesis and Reactivity

  • Borate Esters in Amidation : Simple borates, including tris(2,2,2-trifluoroethyl) borate, are effective in promoting amide bond formation and transamidation of primary amides. This discovery is important for the synthesis of amides with good yield and high purity (Starkov & Sheppard, 2011).

  • Inhibitors of Nitric Oxide Synthase : S-2-Amino-5-azolylpentanoic acids, related to S-2-Aminopentanoic acid, have been studied as inhibitors of nitric oxide synthases. These compounds demonstrate potential in the modulation of nitric oxide production, a key factor in various physiological and pathological processes (Ulhaq et al., 1998).

Biomedical Applications

  • Aminopeptidase Inhibitors : The development of α-keto amide inhibitors of aminopeptidases, which are effective against various types of these enzymes, is an area of active research. These inhibitors are valuable for their potential therapeutic applications in diseases related to aminopeptidase activity (Ocain & Rich, 1992).

  • Derivatives of Antitrypanosomal Drugs : δ-Amide derivatives of eflornithine, a drug used against sleeping sickness, have been synthesized to explore potential improvements in drug delivery and efficacy. This research contributes to the development of more effective antitrypanosomal therapies (Helena et al., 2010).

Future Directions

: NIST/TRC Web Thermo Tables (WTT)

properties

IUPAC Name

(2S)-2-amino-N-(2,2,2-trifluoroethyl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O.ClH/c1-2-3-5(11)6(13)12-4-7(8,9)10;/h5H,2-4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDJYJMWEBXRDS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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